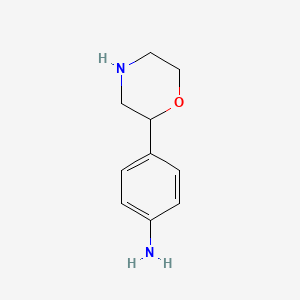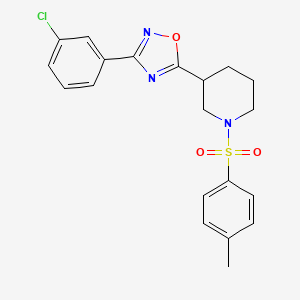
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-Oxadiazole scaffold, of which 3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a part, exhibits a wide array of pharmacological properties. This class of compounds has been extensively studied for their therapeutic worth, especially for their binding affinity with various enzymes and receptors due to their structural features. The 1,3,4-oxadiazole derivatives have shown promise in the treatment of numerous diseases, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive activities, among others (Verma et al., 2019). These compounds' versatile bioactivities underscore their potential in medicinal chemistry and drug development.
Synthetic Approaches and Biological Roles
The synthesis of 1,3,4-oxadiazole derivatives, including the specific chlorophenyl-tosylpiperidin-oxadiazole, is significant for the development of new medicinal agents. Research has focused on innovative methods for the synthesis of these compounds due to their broad spectrum of biological activities. This includes the exploration of new therapeutic species for society, indicating a deep interest in these compounds' applications in addressing a variety of health conditions (Nayak & Poojary, 2019).
Pharmacological Significance
The pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives is well-documented, with recent research highlighting their role in developing compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These findings point to the oxadiazole core as a biologically active unit in numerous compounds, offering a foundation for future research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Antimicrobial Applications
The search for new antimicrobial agents has led to the investigation of 1,3,4-oxadiazole derivatives, which have demonstrated a range of activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Their potential as new drugs is promising, given that the activity of these compounds often exceeds that of known antibiotics and antimicrobial agents. This highlights their importance in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-7-9-18(10-8-14)28(25,26)24-11-3-5-16(13-24)20-22-19(23-27-20)15-4-2-6-17(21)12-15/h2,4,6-10,12,16H,3,5,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEDHAOVOLFDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)
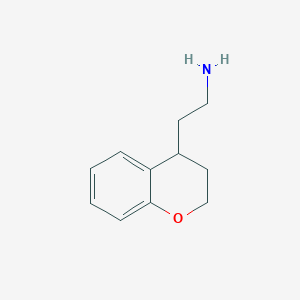
![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)
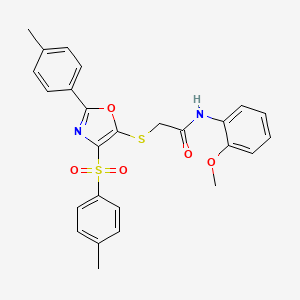
![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)
![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)
![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)
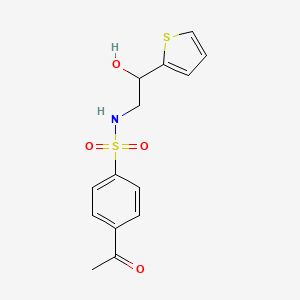
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)
